molecular formula C8H14N4 B13063586 {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

Cat. No.: B13063586
M. Wt: 166.22 g/mol
InChI Key: XOFGEGSCFJYJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is a heterocyclic compound with the molecular formula C8H14N4. This compound is characterized by its imidazo[1,2-a]pyrimidine core, which is a fused bicyclic structure containing both imidazole and pyrimidine rings. The presence of a methyl group at the 2-position and a methanamine group at the 7-position further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions For instance, starting from 2-aminopyrimidine and an aldehyde, the imidazo[1,2-a]pyrimidine core can be constructed through a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives as anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study:
In a study published in Pharmaceuticals, researchers synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cells. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity (PubMed) .

1.2 Neurological Disorders
The compound has also been investigated for its role as an adenosine receptor antagonist. Adenosine receptors are critical in neurodegenerative diseases such as Parkinson's and Alzheimer's. Compounds that target these receptors can potentially modify disease progression.

Case Study:
A research article published in Molecular Pharmaceutics reported that specific imidazo[1,2-a]pyrimidine derivatives demonstrated selective binding affinity to adenosine A2A receptors. These findings suggest their potential use in treating neurological disorders by modulating adenosine signaling (MDPI) .

Chemical Synthesis Applications

2.1 Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Table 1: Synthetic Pathways Involving 2-Methyl-5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidin-7-yl Methanamine

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with alkyl halides to form substituted productsResearchGate
CyclizationForms heterocyclic compounds under specific conditionsACS Publications

3.1 Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes linked to metabolic disorders, particularly α-glucosidase inhibitors for managing type 2 diabetes.

Case Study:
A study published in ACS Organic & Inorganic Au explored the synthesis of α-glucosidase inhibitors derived from imidazo[1,2-a]pyrimidine structures. The results indicated that some derivatives significantly inhibited enzyme activity with IC50 values comparable to standard drugs used in diabetes management (ACS Publications) .

Mechanism of Action

The mechanism of action of {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar core structure but lacks the pyrimidine ring.

    Pyrido[1,2-a]pyrimidine: Contains a pyridine ring instead of an imidazole ring.

    Benzimidazole: Contains a benzene ring fused to an imidazole ring.

Uniqueness

{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C8H14N4/c1-6-5-12-3-2-7(4-9)11-8(12)10-6/h5,7H,2-4,9H2,1H3,(H,10,11)

InChI Key

XOFGEGSCFJYJIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCC(NC2=N1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.